molecular formula C21H22N8O3 B8134287 Orexin receptor antagonist 3

Orexin receptor antagonist 3

Cat. No.: B8134287
M. Wt: 434.5 g/mol
InChI Key: MPDQVXKSEUGRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Orexin receptor antagonist 3 is a compound that targets the orexin system, which plays a crucial role in regulating sleep-wake cycles, energy homeostasis, and various other physiological processes. Orexin receptor antagonists are primarily used in the treatment of insomnia and other sleep disorders by inhibiting the activity of orexin neuropeptides, thereby promoting sleep.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of orexin receptor antagonist 3 involves multiple steps, including protection, condensation, deprotection, cyclization, and hydrogenation. For instance, a key intermediate can be prepared from R-3-aminobutyric acid through these steps .

Industrial Production Methods: Industrial production of orexin receptor antagonists typically involves optimizing the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .

Chemical Reactions Analysis

Types of Reactions: Orexin receptor antagonist 3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Orexin receptor antagonist 3 has a wide range of scientific research applications, including:

Mechanism of Action

Orexin receptor antagonist 3 exerts its effects by binding to orexin receptors (OX1R and OX2R) and inhibiting the binding of orexin neuropeptides (orexin A and B). This inhibition prevents the activation of downstream signaling pathways that promote wakefulness and arousal. By blocking these pathways, this compound promotes sleep and mitigates insomnia .

Comparison with Similar Compounds

Properties

IUPAC Name

[2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-nitro-6-(triazol-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N8O3/c1-13-8-14(2)25-21(24-13)27-11-15-9-26(10-16(15)12-27)20(30)19-17(28-22-6-7-23-28)4-3-5-18(19)29(31)32/h3-8,15-16H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDQVXKSEUGRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4[N+](=O)[O-])N5N=CC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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